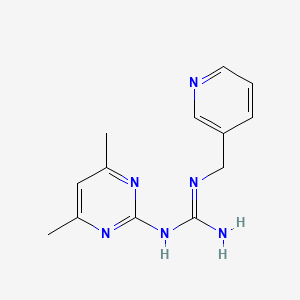

N-(4,6-Dimethylpyrimidin-2-yl)-N'-(pyridin-3-ylmethyl)guanidine

Description

N-(4,6-Dimethylpyrimidin-2-yl)-N'-(pyridin-3-ylmethyl)guanidine is a guanidine derivative featuring a 4,6-dimethylpyrimidin-2-yl group and a pyridin-3-ylmethyl substituent. These compounds are typically synthesized via condensation reactions between guanidine precursors and substituted ketones or aryl halides, as seen in related derivatives (e.g., acetylacetone-based syntheses in and ) .

Properties

IUPAC Name |

1-(4,6-dimethylpyrimidin-2-yl)-2-(pyridin-3-ylmethyl)guanidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N6/c1-9-6-10(2)18-13(17-9)19-12(14)16-8-11-4-3-5-15-7-11/h3-7H,8H2,1-2H3,(H3,14,16,17,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUHGKNJGBICAKO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)NC(=NCC2=CN=CC=C2)N)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4,6-Dimethylpyrimidin-2-yl)-N'-(pyridin-3-ylmethyl)guanidine is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This review aims to collate and analyze the available data on its biological activity, including its mechanism of action, therapeutic potential, and relevant case studies.

- Molecular Formula: C₁₃H₁₆N₆

- Molecular Weight: 244.31 g/mol

- CAS Number: 675153-67-0

The biological activity of this compound appears to be mediated through its interaction with various biological targets. Research indicates that guanidine derivatives can influence multiple pathways, including:

- Inhibition of Enzymatic Activity: The compound may act as an inhibitor for specific enzymes related to cancer cell proliferation and survival.

- Cellular Uptake and Cytotoxicity: Studies have shown that guanidine derivatives can induce cytotoxic effects in various cancer cell lines by promoting apoptosis and inhibiting cell migration .

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. For instance:

- Cytotoxicity in Medulloblastoma Cells: A study demonstrated that guanidine derivatives exhibited potent cytotoxic effects on medulloblastoma cell lines at low micromolar concentrations. The treatment led to significant inhibition of cell migration and invasion .

Case Studies

- Case Study on Medulloblastoma Treatment:

- Antibacterial Testing:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key analogs of N-(4,6-dimethylpyrimidin-2-yl)guanidine derivatives, highlighting variations in substituents, physicochemical properties, and synthesis:

Structural and Functional Insights

- Electron-Withdrawing Groups: The trifluoromethyl derivative (C₁₄H₁₄F₃N₅) exhibits increased molecular weight and lipophilicity compared to non-halogenated analogs, which may enhance membrane permeability .

- Steric Modifications : The 3-chloro-2-methylphenyl group in C₁₄H₁₅ClN₅ introduces steric bulk, which could modulate selectivity in receptor binding .

Research Trends and Gaps

- Computational Modeling : Tools like SHELXL () and ORTEP-3 () are critical for crystallographic analysis but are underutilized in the provided studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.